Lipophilicity (XLogP3) Comparison: Methyl 2-cyano-5-methoxybenzoate vs. Three Positional Isomers
Methyl 2-cyano-5-methoxybenzoate exhibits an XLogP3 value of 2.5, which is substantially higher than that of methyl 3-cyano-4-methoxybenzoate (XLogP 1.5), methyl 4-cyano-2-methoxybenzoate (XLogP 1.8), and methyl 5-cyano-2-methoxybenzoate (XLogP 1.8) [1][2][3][4]. The 0.7–1.0 log unit difference indicates a significantly greater partition coefficient favoring organic phases, which can influence membrane permeability, metabolic stability, and off-target binding when the scaffold is incorporated into bioactive molecules.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Methyl 3-cyano-4-methoxybenzoate: 1.5; Methyl 4-cyano-2-methoxybenzoate: 1.8; Methyl 5-cyano-2-methoxybenzoate: 1.8 |
| Quantified Difference | ΔXLogP3 = +1.0 (vs. 3,4-isomer); ΔXLogP3 = +0.7 (vs. 4,2- and 5,2-isomers) |
| Conditions | Computed XLogP3 values (PubChem/Chemicalize platform) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and central nervous system penetration, making this isomer the preferred scaffold when designing compounds targeting intracellular or CNS receptors.
- [1] PubChem. (2024). XLogP3 for Methyl 2-cyano-5-methoxybenzoate. National Center for Biotechnology Information. View Source
- [2] BiochemSafeBuy. (n.d.). Methyl 3-cyano-4-methoxybenzoate: XlogP = 1.5. View Source
- [3] ChemBase. (n.d.). Methyl 4-cyano-2-methoxybenzoate: LogP = 1.675. View Source
- [4] Chem960. (n.d.). Methyl 5-cyano-2-methoxybenzoate: XlogP = 1.8. View Source
